

Calcipotriol Impurity C Reference Standard: A Technical Guide

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Compound of Interest

Compound Name: Calcipotriol Impurity C

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcipotriol, a synthetic analog of vitamin D3, is a cornerstone in the topical treatment of psoriasis.[1][2][3] Its therapeutic effect is mediated through the Vitamin D receptor (VDR), influencing cellular differentiation and proliferation.[4] As with any pharmaceutical active ingredient, the purity of Calcipotriol is paramount to its safety and efficacy. During its synthesis and storage, various process-related impurities and degradation products can emerge.[1] One such critical impurity is **Calcipotriol Impurity C**, a substance that requires careful monitoring and control in pharmaceutical formulations.[3]

This technical guide provides an in-depth overview of the **Calcipotriol Impurity C** reference standard, including its chemical properties, analytical characterization, and the methodologies for its detection and quantification. This document is intended to be a valuable resource for researchers, quality control analysts, and formulation scientists working with Calcipotriol.

Chemical and Physical Properties

Calcipotriol Impurity C is a stereoisomer of Calcipotriol. Its fundamental chemical and physical characteristics are summarized in the table below.

Property	Value	Reference(s)
Chemical Name	(5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1 α ,3 β ,24-triol	[2][5]
Synonyms	(5E)-Calcipotriol, Calcipotriene USP Related Compound C	[2]
CAS Number	113082-99-8	[5][6][7][8]
Molecular Formula	C ₂₇ H ₄₀ O ₃	[5][6][7]
Molecular Weight	412.6 g/mol	[5]
Appearance	White to Off-White Solid	[5][8]
Solubility	Soluble in Methanol (MeOH) and Dimethyl Sulfoxide (DMSO)	[5]
Storage	2-8°C, in an amber vial, under an inert atmosphere	[8]

Synthesis and Formation

Calcipotriol Impurity C is primarily formed as a process-related impurity during the synthesis of Calcipotriol.[1] It can also arise as a degradation product.[1] The manufacturing process of Calcipotriol involves a complex series of chemical reactions, and slight variations in reaction conditions such as temperature, pH, and reaction time can lead to the formation of isomeric impurities like Impurity C.[1]

While a detailed, publicly available step-by-step synthesis protocol for **Calcipotriol Impurity C** is not readily found in the scientific literature, its formation is intrinsically linked to the synthesis of Calcipotriol itself. The control of its formation is a critical aspect of the drug manufacturing process, often involving optimization of reaction conditions and purification steps like crystallization to minimize its presence in the final active pharmaceutical ingredient (API).[1]

Analytical Characterization and Control

The accurate identification and quantification of **Calcipotriol Impurity C** are crucial for ensuring the quality and safety of Calcipotriol-containing drug products. A range of analytical techniques are employed for its characterization. Reference standards of **Calcipotriol Impurity C** are available from various commercial suppliers, typically with a purity of around 95%, and are accompanied by a comprehensive Certificate of Analysis (CoA) detailing the results of these analytical tests.^[5]

Table of Analytical Data for **Calcipotriol Impurity C** Reference Standard

Analytical Technique	Typical Specification/Data
High-Performance Liquid Chromatography (HPLC)	Purity: ≥95%
Proton Nuclear Magnetic Resonance (¹ H NMR)	Conforms to structure
Carbon-13 Nuclear Magnetic Resonance (¹³ C NMR)	Conforms to structure
Mass Spectrometry (MS)	Conforms to molecular weight
Infrared Spectroscopy (IR)	Conforms to structure
Thermogravimetric Analysis (TGA)	Data on thermal stability

Note: Specific data is typically provided in the Certificate of Analysis from the supplier.

Experimental Protocol: HPLC-MS Method for the Analysis of Calcipotriol and its Impurities

A stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with Mass Spectrometry (MS) is the primary technique for the separation and quantification of Calcipotriol and its related impurities, including Impurity C.

Chromatographic Conditions:

Parameter	Description
Column	C18, 150 x 4.6 mm, 2.7 µm particle size
Mobile Phase A	Water:Methanol:Tetrahydrofuran (70:25:5, v/v/v)
Mobile Phase B	Acetonitrile:Water:Tetrahydrofuran (90:5:5, v/v/v)
Gradient	Time (min)
0.1	
2.0	
15.0	
28.0	
30.0	
55.0	
62.0	
65.0	
70.0	
Column Temperature	50°C
Injection Volume	20 µL
Detection	UV at 264 nm
Mass Spectrometry	Electrospray Ionization (ESI), Positive Mode

Sample Preparation:

- Accurately weigh a suitable amount of the Calcipotriol sample.
- Dissolve the sample in a diluent (e.g., Acetonitrile:Water 95:5 v/v).
- Filter the solution through a 0.45 µm filter before injection.

System Suitability:

Before sample analysis, the chromatographic system should be equilibrated with the mobile phase. System suitability parameters, such as theoretical plates, tailing factor, and repeatability of injections, should be established using a standard solution of Calcipotriol and its impurities.

Stability and Degradation

Forced degradation studies on Calcipotriol have shown that it is susceptible to degradation under various stress conditions, which can lead to the formation of impurities, including isomers like Impurity C.

Summary of Forced Degradation Studies on Calcipotriol:

Stress Condition	Observations
Oxidative	Significant degradation observed with 3% H ₂ O ₂ at 70°C for 10 minutes.
Acid Hydrolysis	Significant degradation observed with 0.01N HCl at room temperature for 5 minutes.
Base Hydrolysis	Significant degradation observed with 0.005N NaOH at room temperature for 5 minutes.
Photolytic	Significant degradation observed upon exposure to 1.2 million lux hours and 200 Wh/m ² UV light.
Thermal	Significant degradation observed upon exposure to 60°C for 2 hours.

These studies highlight the importance of controlled storage conditions for both the API and the formulated drug product to minimize the formation of degradation products.

Biological Context: The Vitamin D Receptor (VDR) Signaling Pathway

Calcipotriol exerts its therapeutic effects by binding to the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.^[4] While specific biological activity and toxicological data for **Calcipotriol Impurity C** are not extensively available in public literature,

its structural similarity to Calcipotriol suggests that it may have some affinity for the VDR. The potential interaction of impurities with the target receptor underscores the need for their stringent control.

The VDR signaling pathway is complex and involves both genomic and non-genomic actions.
[9][10]

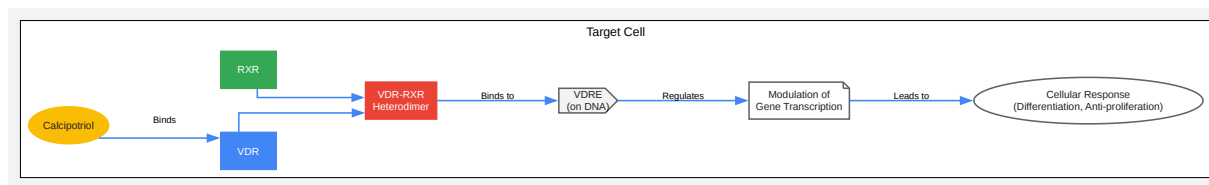
Genomic Pathway:

- **Ligand Binding:** Calcipotriol enters the target cell and binds to the VDR in the cytoplasm or nucleus.[10]
- **Heterodimerization:** The ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR).[10][11]
- **DNA Binding:** This VDR-RXR complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[11][12]
- **Transcriptional Regulation:** The binding of the complex to VDREs modulates the transcription of genes involved in cell proliferation, differentiation, and immune response.[9][11]

Non-Genomic Pathway:

Calcipotriol can also elicit rapid cellular responses that do not involve gene transcription.[9] These effects are mediated by a subpopulation of VDR located at the plasma membrane and involve the activation of intracellular signaling cascades.[9][10]

Below is a diagram illustrating the genomic VDR signaling pathway.

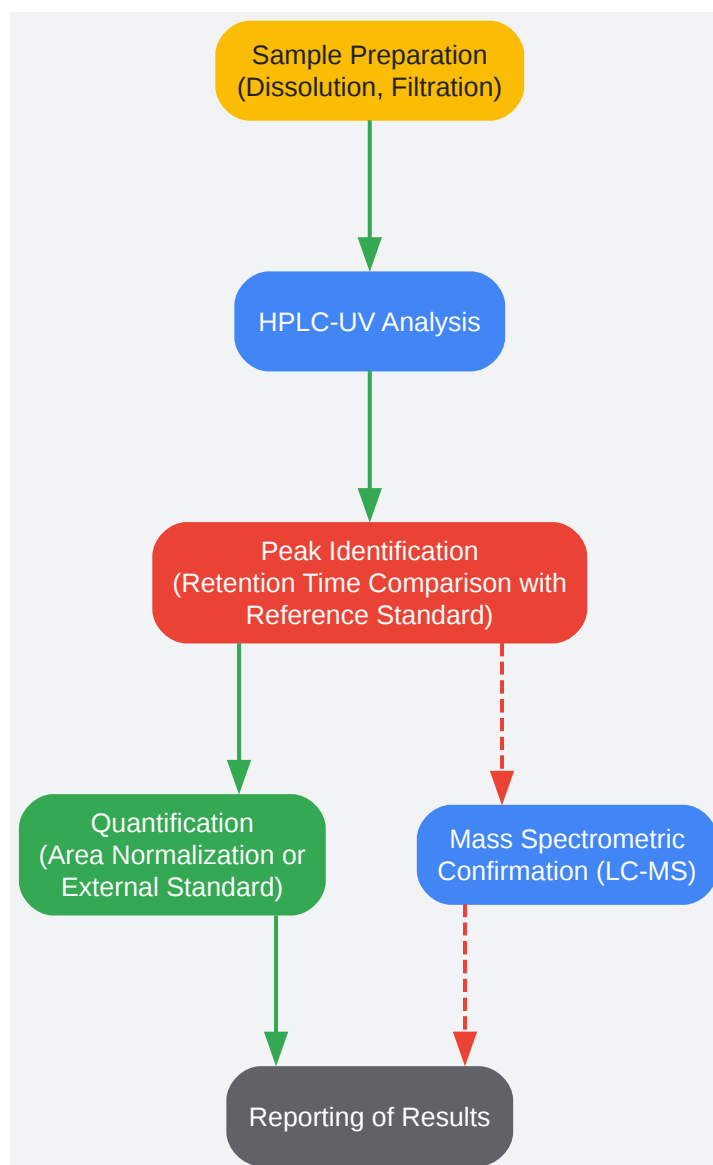


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Genomic Vitamin D Receptor Signaling Pathway.

Experimental Workflow for Impurity Profiling

The following diagram outlines a general workflow for the identification and quantification of **Calcipotriol Impurity C** in a drug substance or product.



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Workflow for **Calcipotriol Impurity C** Analysis.

Conclusion

The control of **Calcipotriol Impurity C** is a critical aspect of ensuring the quality, safety, and efficacy of Calcipotriol drug products. This technical guide has provided a comprehensive overview of the **Calcipotriol Impurity C** reference standard, including its chemical properties, analytical methodologies for its characterization and quantification, and its relationship to the active pharmaceutical ingredient. The provided experimental protocols and workflows serve as a valuable resource for scientists and researchers in the pharmaceutical industry. A thorough

understanding and implementation of these analytical strategies are essential for robust quality control and regulatory compliance.

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